5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
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Overview
Description
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-c]pyridine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce different oxo derivatives .
Scientific Research Applications
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-pyrrolo[2,3-b]pyridine: A related compound with a pyrrolo core instead of a pyrazolo core.
Uniqueness
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile scaffold for drug discovery .
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
5-chloro-1,2-dihydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-1-3-4(2-8-5)9-10-6(3)11/h1-2H,(H2,9,10,11) |
InChI Key |
AJQOGWURHRFHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NNC2=O |
Origin of Product |
United States |
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